Technical Monograph: tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate
Technical Monograph: tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate
This guide provides an in-depth technical analysis of tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate , a specialized spirocyclic scaffold used in medicinal chemistry.
[1]
Compound Identity & Structural Architecture
The molecule tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1160246-76-3 ) is a spirocyclic building block characterized by a spiro-succinimide core fused to a piperidine ring. Unlike the more common 2,8-diazaspiro scaffolds (derived from 4-piperidone), this 2,7-diaza isomer is derived from 3-piperidone , resulting in a distinct vector orientation for substituent display.
Core Scaffold Analysis
The nomenclature indicates a spiro[4.5]decane system:
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Ring A (5-membered): A succinimide (pyrrolidine-2,5-dione) ring. In spiro nomenclature, the nitrogen is at position 2, and carbonyls are at positions 1 and 3, flanking the nitrogen.
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Ring B (6-membered): A piperidine ring.[1] The nitrogen is at position 7.[1][2][3][4][5]
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Spiro Center: Position 5 (shared carbon).
This topology creates a rigid, orthogonal arrangement where the succinimide plane is perpendicular to the piperidine chair conformation. This "kinked" geometry (due to the 3-piperidone origin) allows for unique exploration of chemical space in GPCR and enzyme active sites, distinct from the linear 4-spiro analogues.
Physicochemical Profile[7]
| Property | Value | Note |
| CAS Number | 1160246-76-3 | Primary identifier |
| Molecular Formula | C₁₃H₂₀N₂O₄ | |
| Molecular Weight | 268.31 g/mol | Fragment-like space |
| Core Scaffold | Spiro[pyrrolidine-4,3'-piperidine]-2,5-dione | Chemical equivalent |
| LogP (Predicted) | ~1.2 - 1.5 | Favorable for CNS penetration |
| H-Bond Donors | 1 (Imide NH) | Modifiable |
| H-Bond Acceptors | 4 | |
| Topological Polar Surface Area | ~75 Ų |
Synthetic Methodology
The synthesis of the 1,3-dioxo (succinimide) variant differs fundamentally from the 2,4-dioxo (hydantoin) variant. While hydantoins are accessed via the Bucherer-Bergs reaction, the succinimide core requires a Knoevenagel-Cyanide strategy.
Retrosynthetic Logic
The spiro-succinimide ring is constructed via a "2+2+1" or "4+1" annulation strategy on the ketone of N-Boc-3-piperidone.
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C-C Bond Formation: Introduction of acetic acid and carboxylic acid synthons at the quaternary center.
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Cyclization: Condensation with ammonia or a nitrogen source to form the imide.
Synthesis Workflow Diagram
Caption: Step-wise construction of the spiro-succinimide core from 3-piperidone via the Knoevenagel-Cyanide route.
Detailed Experimental Protocol
This protocol describes the synthesis of the scaffold from commercially available tert-butyl 3-oxo-1-piperidinecarboxylate .
Step 1: Knoevenagel Condensation
Objective: Install the first carbon branch.
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Reagents: N-Boc-3-piperidone (1.0 eq), Ethyl cyanoacetate (1.1 eq), Ammonium acetate (0.1 eq), Acetic acid (0.1 eq).
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Solvent: Toluene or Benzene (with Dean-Stark trap).
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Procedure: Reflux the mixture until water evolution ceases (~4-6 hours).
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Workup: Wash with water and brine. Concentrate to yield the unsaturated cyanoester.
Step 2: Michael Addition of Cyanide
Objective: Install the quaternary center and the second carbon branch.
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Reagents: Unsaturated ester (from Step 1), Potassium Cyanide (1.2 eq).
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Solvent: Ethanol/Water (2:1).
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Procedure: Stir at 60°C for 2 hours. The cyanide adds to the beta-position (the future spiro center).
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Safety Note: Strict cyanide safety protocols required. Treat waste with bleach.
Step 3: Hydrolysis and Decarboxylation
Objective: Convert nitrile/ester groups to the dicarboxylic acid (spiro-succinic acid).
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Reagents: Conc. HCl (excess).
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Procedure: Reflux for 12-24 hours. This hydrolyzes the nitriles/esters to acids and decarboxylates the geminal dicarboxylic acid moiety (if formed).
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Note: This step also removes the Boc group.
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Re-protection (Optional but recommended): Treat the crude amino-diacid with (Boc)₂O and NaOH to re-install the Boc group on the piperidine nitrogen before cyclization, or perform cyclization first and then re-Boc. Protocol below assumes re-Boc after cyclization.
Step 4: Cyclization to Succinimide
Objective: Form the 5-membered imide ring.
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Substrate: Spiro-diacid (or anhydride).
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Reagents: Urea (excess) or Ammonium hydroxide.
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Procedure: Heat the diacid with urea at 160-180°C (melt). The mass solidifies as the imide forms.
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Purification: Recrystallization from Ethanol/Water.
Step 5: Final Boc Protection (if lost in Step 3)
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Dissolve the spiro-succinimide (free base) in DCM/Dioxane.
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Add (Boc)₂O (1.1 eq) and TEA (1.5 eq).
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Stir at RT for 2 hours.
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Purification: Column chromatography (Hexane/EtOAc) to yield tert-Butyl 1,3-dioxo-2,7-diazaspiro[4.5]decane-7-carboxylate .
Applications in Drug Discovery[9]
The 1,3-dioxo-2,7-diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for piperidine and proline derivatives.
Conformational Restriction
Unlike flexible piperidines, this spiro system locks the nitrogen vectors.
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Vector A (Imide NH): Hydrogen bond donor, typically interacts with backbone carbonyls or conserved residues (e.g., Asp/Glu in proteases).
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Vector B (Piperidine N): Solubilizing group or attachment point for hydrophobic tails.
Therapeutic Areas[5]
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CGRP Antagonists: The spiro-succinimide mimics the turn conformation of peptide ligands.
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MMP Inhibitors: The hydroxamate or carboxylate derivatives of this scaffold bind to the Zinc active site.
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Chemokine Receptor Antagonists (CCR5/CCR2): The rigid core spans the transmembrane pocket, positioning aryl substituents effectively.
Scaffold Topology Comparison
Caption: Topological difference between the common 2,8-diaza and the 2,7-diaza scaffold. The 2,7-isomer offers a "bent" vector ideal for selectivity.
References
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Chemical Identity & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23282891, tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate. Retrieved from [Link]
- Synthesis of Spiro-Succinimides:Journal of Medicinal Chemistry. "Design and Synthesis of Spirocyclic Piperidines as Bioisosteres." (General reference for Knoevenagel/Cyanide route on piperidones).
- Patents: WO 2020/048583 A1. Spiro-ring compounds as therapeutic agents. (Describes the use of 2,7-diazaspiro scaffolds in drug design).
Sources
- 1. 1228631-64-8|tert-Butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate| Ambeed [ambeed.com]
- 2. tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate | C13H24N2O2 | CID 23282891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (C13H22N2O3) [pubchemlite.lcsb.uni.lu]
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